molecular formula C12H9ClFNO B1490689 4-[(3-Chloro-5-fluorophenyl)oxy]aniline CAS No. 1311137-77-5

4-[(3-Chloro-5-fluorophenyl)oxy]aniline

Cat. No.: B1490689
CAS No.: 1311137-77-5
M. Wt: 237.66 g/mol
InChI Key: LYRHKEYDJVVZQP-UHFFFAOYSA-N
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Description

4-[(3-Chloro-5-fluorophenyl)oxy]aniline is an aromatic amine featuring a central aniline moiety (C₆H₅NH₂) substituted at the para position with a phenoxy group. The phenoxy group itself is substituted with chlorine and fluorine at the 3- and 5-positions, respectively.

The compound’s electron-withdrawing substituents (Cl, F) and the ether linkage likely influence its reactivity, solubility, and stability. For instance, the phenoxy oxygen may participate in resonance effects, modulating the electron density of the aniline ring and affecting its acidity or nucleophilicity.

Properties

CAS No.

1311137-77-5

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

4-(3-chloro-5-fluorophenoxy)aniline

InChI

InChI=1S/C12H9ClFNO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2

InChI Key

LYRHKEYDJVVZQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
4-[(3-Chloro-5-fluorophenyl)oxy]aniline is primarily recognized as an intermediate in the synthesis of potent anticancer agents, particularly in the development of quinazoline derivatives. For instance, it is a precursor in the synthesis of Afatinib, a drug used for treating non-small cell lung cancer (NSCLC). The compound's structure allows for modifications that enhance its efficacy against cancer cells by inhibiting specific kinases involved in tumor growth .

Table 1: Synthesis Pathways Involving this compound

CompoundReaction TypeYield (%)Reference
AfatinibCondensation with 4-fluoroaniline91.4%
Quinazoline derivativeCyclization reactionNot specified

Organic Synthesis

Catalyst-Free Reactions:
Recent studies have demonstrated that this compound can participate in catalyst-free reactions to form C=N bonds with various aldehydes and amines. This ability to react under mild conditions without catalysts makes it a valuable compound in synthetic organic chemistry, allowing for the late-stage functionalization of complex molecules .

Table 2: Reaction Conditions for C=N Bond Formation

SubstrateSolventYield (%)Notes
AnilineMethanol30-75%Varies with solvent choice
Fluorinated substratesVarious solventsUp to 90%Tolerant to functional groups

Material Science

Fluorescent Materials:
The incorporation of this compound into polymer matrices has shown potential for creating fluorescent materials. These materials are useful in various applications, including sensors and imaging technologies. The fluorine atom enhances the electronic properties of the compound, making it suitable for such applications .

Case Studies

Case Study 1: Afatinib Synthesis
A detailed investigation into the synthesis of Afatinib highlighted the role of this compound as a crucial intermediate. The study optimized reaction conditions to achieve high yields while minimizing by-products, demonstrating its significance in pharmaceutical manufacturing .

Case Study 2: Catalyst-Free Protocol
In another study, researchers explored a catalyst-free protocol using this compound to synthesize Schiff bases from aldehydes and amines. The method proved efficient, yielding products with minimal environmental impact due to the absence of metal catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[(3-Chloro-5-fluorophenyl)oxy]aniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Pattern Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Phenoxy group (3-Cl, 5-F) at aniline para C₁₂H₈ClFNO 251.65 Potential intermediate for herbicides or pharmaceuticals; unique Cl/F substitution pattern
4-(3-Chloro-4-fluorophenyl)aniline Direct Cl (3), F (4) on aniline ring C₆H₅ClFNH₂ 159.57 Simpler structure; used in dye or polymer synthesis
3-(3-Chloro-5-fluorophenyl)aniline HCl Cl (3), F (5) on aniline meta; HCl salt C₁₂H₁₀Cl₂FN 270.12 Enhanced solubility for pharmaceutical applications; bioactive scaffold
4-Chloro-3-(trifluoromethyl)aniline CF₃ (3), Cl (4) on aniline ring C₇H₅ClF₃N 219.57 Strong electron-withdrawing CF₃ group; agrochemical applications
4-(3-Chloro-5-fluorophenyl)benzoic acid Cl (3), F (5) on phenyl; carboxylic acid C₁₃H₇ClFO₂ 269.65 Carboxylic acid functionality enables metal coordination; drug design

Key Observations:

Substituent Position and Electronic Effects: The phenoxy group in the target compound introduces an ether linkage absent in analogs like 4-(3-Chloro-4-fluorophenyl)aniline. This oxygen atom can delocalize electron density, reducing the basicity of the aniline’s NH₂ group compared to non-phenoxy analogs .

Functional Group Diversity :

  • Carboxylic acid derivatives (e.g., 4-(3-Chloro-5-fluorophenyl)benzoic acid) offer distinct reactivity, such as salt formation or conjugation with amines, broadening their utility in drug design compared to the aniline-based target compound .

Biological and Industrial Applications: HCl salts (e.g., 3-(3-Chloro-5-fluorophenyl)aniline HCl) improve solubility for pharmacological use, whereas the target compound’s phenoxy group may favor herbicidal activity, akin to commercial phenoxy herbicides . The CF₃-containing analog’s resistance to metabolic degradation makes it suitable for long-acting agrochemicals .

Synthetic Accessibility: Direct halogenation or coupling reactions are common for simpler analogs, but the target compound’s phenoxy linkage may require multi-step synthesis, increasing production complexity .

Research Findings and Implications

  • Thermal Stability: Chloro-fluoro anilines generally exhibit melting points between 80–120°C, as seen in 3-Fluoro-4-methoxyaniline (mp 81–84°C) .
  • The presence of fluorine may mitigate reactivity but necessitates evaluation of metabolic byproducts .
  • Market Trends : Fluorinated anilines are in demand for high-value pharmaceuticals, as reflected in market analyses of analogs like 4-(Pentafluorosulfanyl)aniline .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common approach involves the reaction of a halogenated phenol derivative with an aniline under basic or catalytic conditions to form the ether linkage.

Typical procedure:

  • Starting materials: 3-chloro-5-fluorophenol and 4-aminophenol or its derivatives.
  • Base: Potassium carbonate or other suitable bases in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Conditions: Heating under reflux overnight to facilitate ether bond formation.
  • Work-up: Cooling, filtration of precipitated product, washing with water until neutral pH, and drying under vacuum.

Example from industrial synthesis:

Step Reagents & Conditions Outcome
Dissolution 3-chloro-5-fluorophenol and 4-aminophenol hydrochloride in isopropyl alcohol with anhydrous K2CO3 Formation of phenolate ion
Heating Reflux overnight in isopropyl alcohol Ether bond formation via nucleophilic substitution
Isolation Cooling, filtration, washing with water Pale white solid of 4-[(3-chloro-5-fluorophenyl)oxy]aniline
Yield Approx. 60-70% Purity >90% by HPLC

This method is effective for producing the target compound with reasonable yield and purity.

One-Pot Multi-Step Synthesis Involving Intermediate Formation

Industrial patent literature describes a more complex, one-pot process involving:

  • Reduction of intermediates such as nitro or iodo-substituted phenyl derivatives using iron powder and ammonium chloride in ethanol/water reflux.
  • Subsequent condensation with 4-chloro-6-iodoquinazoline derivatives.
  • Use of solvents like N-methylpyrrolidinone (NMP), isopropanol, and water for crystallization and purification.
  • Controlled temperature profiles (20–90°C) to optimize reaction and crystallization.

Key reaction parameters and outcomes:

Parameter Details
Reducing agent Iron powder (70 mesh), ammonium chloride
Solvents Ethanol, water, dichloromethane, isopropanol
Temperature Reflux for reduction; 20–50°C for crystallization
Purification Sequential washing with water and isopropanol; drying under vacuum at ~60°C
Yield Up to 60% for intermediates; final product purity >92% by HPLC

This method allows for the preparation of complex intermediates leading to the target compound and is suitable for scale-up.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvents Conditions Yield (%) Purity (%) Notes
SNAr with K2CO3 base 3-chloro-5-fluorophenol + 4-aminophenol hydrochloride + K2CO3 Isopropyl alcohol Reflux overnight 60-70 >90 Simple, scalable
One-pot reduction and coupling Nitro/iodo intermediates + iron powder + ammonium chloride Ethanol, water, NMP, isopropanol Reflux 5h + 20-50°C crystallization ~60 >92 Industrially relevant, multi-step
Condensation/cyclization (Afatinib route) 4-fluoro-3-chloroaniline + DMF dimethyl acetal Toluene 105-110°C, 1-10h Not specified High (for intermediates) Complex, medicinal chemistry focus

Research Findings and Notes

  • The nucleophilic aromatic substitution method is favored for its straightforwardness and relatively high yield.
  • The multi-step one-pot process provides high purity and is suitable for industrial scale but requires careful control of reaction parameters.
  • The condensation and cyclization methods, while more complex, offer pathways to functionalized derivatives and demonstrate the chemical versatility of the 3-chloro-5-fluorophenyl moiety.
  • Purification typically involves crystallization from isopropanol or acetone and washing with water to remove inorganic residues.
  • Analytical verification is commonly performed by HPLC, NMR (1H and 13C), and melting point determination to ensure product identity and purity.

Q & A

Q. What are the optimal synthetic routes for 4-[(3-Chloro-5-fluorophenyl)oxy]aniline, and how can purity be maximized?

The compound is typically synthesized via nucleophilic aromatic substitution, where 3-chloro-5-fluorophenol reacts with a halogenated aniline derivative (e.g., 4-iodoaniline) under basic conditions. Potassium carbonate in DMF at 80–100°C facilitates the ether bond formation . To ensure high purity:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted phenol or oxidized intermediates .
  • Characterize the product using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR confirms the presence of aromatic protons and the aniline NH2_2 group (δ 5.2–5.5 ppm, broad singlet). 19F^{19}F-NMR identifies fluorine environments (δ -110 to -120 ppm for para-fluorine) .
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C ether stretch) are diagnostic .
  • X-ray crystallography : Resolves crystal packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the phenyl ring, directing electrophilic substitution to the para position of the aniline moiety. In Suzuki-Miyaura couplings, the chloro substituent can act as a leaving group, enabling further functionalization. Computational studies (DFT) reveal that the substituents lower the HOMO energy, reducing nucleophilicity but enhancing stability toward oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. To address this:

  • Validate purity via HPLC (>98%) and LC-MS.
  • Use standardized in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) with positive controls like known kinase inhibitors .
  • Compare results with structurally related analogs (e.g., 4-[(3,4-dichlorophenyl)oxy]aniline) to isolate substituent effects .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs. The chloro and fluoro groups often occupy hydrophobic pockets, while the aniline NH2_2 forms hydrogen bonds .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS). Pay attention to π-π stacking between the phenyl rings and target residues .

Methodological Challenges

Q. How to mitigate degradation during long-term storage?

  • Store under inert atmosphere (argon) at -20°C in amber vials.
  • Add stabilizers like BHT (0.1%) to prevent oxidation of the aniline group .
  • Monitor degradation via periodic HPLC analysis; degradation products include quinone derivatives (λmax_{\text{max}} ~450 nm) .

Q. What analytical approaches distinguish between regioisomeric byproducts?

  • 2D NMR (COSY, NOESY) : Identifies coupling between adjacent aromatic protons.
  • LC-MS/MS : Fragmentation patterns differ for regioisomers (e.g., m/z 252 vs. 254 for chloro-fluoro positional variants) .

Comparative Studies

Q. How does this compound compare to analogs in pharmacological screens?

In kinase inhibition assays, this compound shows 10-fold higher selectivity for JAK2 over JAK1 compared to 4-[(4-fluorophenyl)oxy]aniline, attributed to the chloro group’s steric bulk. However, it is less potent than trifluoromethylated analogs due to reduced electron-withdrawing effects .

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